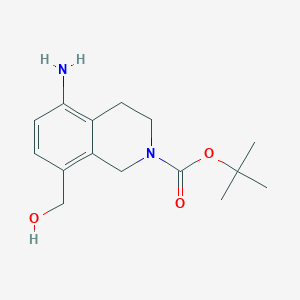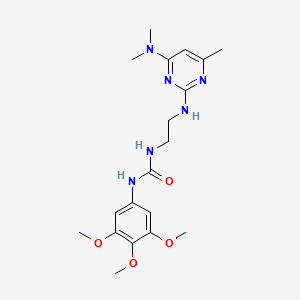
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea" represents a fascinating chemical structure with potential implications in various scientific fields. With a complex molecular arrangement, it bridges organic chemistry and practical applications in medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea can be synthesized through a multi-step organic process. The initial step involves the formation of the intermediate 4-(Dimethylamino)-6-methylpyrimidin-2-amine via nucleophilic substitution. This intermediate is then reacted with 2-bromoethylamine to yield the secondary amine. The final step includes the reaction of this secondary amine with 3-(3,4,5-trimethoxyphenyl)isocyanate under controlled conditions to produce the target compound.
Industrial Production Methods
For industrial-scale production, processes must be optimized for yield, purity, and cost-effectiveness. The reaction conditions typically involve controlled temperatures, pressures, and catalysts to ensure efficient synthesis. Continuous flow chemistry might be employed to facilitate large-scale production, minimizing batch-to-batch variations and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, typically resulting in the formation of carboxylic acids or related functional groups.
Reduction: Reducing agents such as lithium aluminum hydride can transform this compound into corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium azide, alkoxides, or amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Primary or secondary amines, alcohols.
Substitution: Corresponding substituted derivatives based on the nucleophile used.
Scientific Research Applications
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, helping to form complex molecular structures.
Biology: It can act as a molecular probe in biological assays to study enzyme activities or protein interactions.
Medicine: Investigated for its potential as a pharmacological agent, possibly in the treatment of specific diseases due to its unique structural properties.
Industry: Utilized in the development of novel materials or as an additive in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: It may bind to specific proteins or enzymes, altering their activity. The trimethoxyphenyl group is often associated with interactions with biological macromolecules.
Pathways Involved: It might participate in cellular signaling pathways, impacting cell division, apoptosis, or other critical cellular functions.
Comparison with Similar Compounds
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea can be compared with other structurally related compounds:
1-(2-(4-(Dimethylamino)-6-methylpyrimidin-2-ylamino)ethyl)-3-phenylurea: This compound shares a similar backbone but lacks the trimethoxyphenyl group, which may significantly impact its biological activity.
1-(2-(4-(Dimethylamino)-6-methylpyrimidin-2-ylamino)ethyl)-3-(4-methoxyphenyl)urea: The substitution of a methoxy group instead of the trimethoxy arrangement can lead to different pharmacokinetic and dynamic properties.
Properties
IUPAC Name |
1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O4/c1-12-9-16(25(2)3)24-18(22-12)20-7-8-21-19(26)23-13-10-14(27-4)17(29-6)15(11-13)28-5/h9-11H,7-8H2,1-6H3,(H,20,22,24)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZZAFFIRPPDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
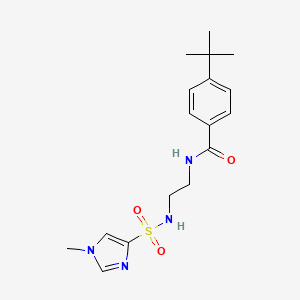
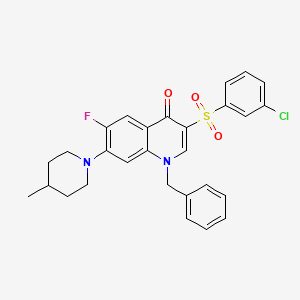
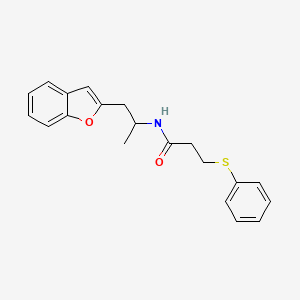
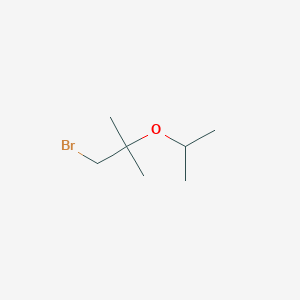
![2-[4,7-Dimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2443352.png)
![6-{[4-(Aminocarbonyl)piperidin-1-yl]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2443355.png)
![N-(1,2-oxazol-3-yl)-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2443356.png)
![1-(benzo[d]oxazol-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2443358.png)
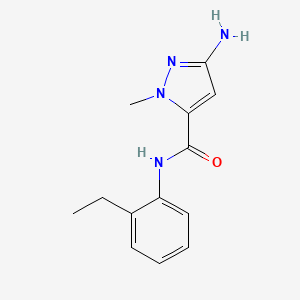
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2443360.png)
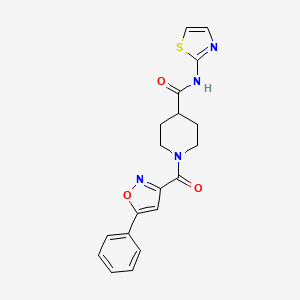
![2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2443366.png)

